
CAY10595
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
CAY10595, also known as 2-[5-chloro-1’-[(5-chloro-2-fluorophenyl)methyl]-2,2’,5’-trioxospiro[indole-3,3’-pyrrolidine]-1-yl]acetic acid or {5-Chloro-1’-[(5-chloro-2-fluorophenyl)methyl]-2,2’,5’-trioxospiro[indole-3,3’-pyrrolidin]-1(2H)-yl}acetic acid, primarily targets the CRTH2/DP2 receptor . This receptor is a G protein-coupled receptor that is expressed on Th2 cells, eosinophils, and basophils .
Mode of Action
This compound acts as a potent antagonist of the CRTH2/DP2 receptor . It binds to the human receptor with a Ki value of 10 nM . The R enantiomer of this compound is significantly more potent, exhibiting Ki values of 5.3 and 5 nM at the human and murine CRTH2/DP2 receptor, respectively .
Biochemical Pathways
The biological effects of prostaglandin D2 (PGD2) are transduced by at least two 7-transmembrane G protein-coupled receptors, designated DP1 and CRTH2/DP2 . The CRTH2/DP2 receptor mediates the chemotactic activity of PGD2 . By acting as an antagonist, this compound inhibits this activity, specifically inhibiting eosinophil chemotaxis induced by 13,14-dihydro-15-keto-PGD2 .
Result of Action
The primary result of this compound’s action is the inhibition of chemotaxis in Th2 cells, eosinophils, and basophils . This is achieved through its antagonistic action on the CRTH2/DP2 receptor .
Action Environment
The compound is stable for at least 4 years when stored at -20°c
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CAY10595 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Der Prozess umfasst typischerweise:
Bildung des Indol-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Indolrings.
Einführung von Substituenten: Chlor- und Fluoratome werden durch Halogenierungsreaktionen in den Indolring eingeführt.
Spirocyclisierung: Die Bildung der Spirostruktur wird durch eine Reihe von Cyclisierungsreaktionen erreicht.
Schlussmodifikationen:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Halogenatome an der Verbindung können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen:
Chemie: Es wird verwendet, um die chemischen Eigenschaften und die Reaktivität von CRTH2/DP2-Rezeptorantagonisten zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle des CRTH2/DP2-Rezeptors in verschiedenen biologischen Prozessen, einschließlich Entzündungen und Immunantwort, zu untersuchen.
Medizin: Die Forschung an this compound trägt zur Entwicklung neuer therapeutischer Mittel für allergische Entzündungskrankheiten bei.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an den CRTH2/DP2-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der auf T-Helferzellen vom Typ 2, Eosinophilen und Basophilen exprimiert wird. Durch die Antagonisierung dieses Rezeptors hemmt this compound die chemotaktische Aktivität von Prostaglandin D2, wodurch Entzündungen und Immunantwort reduziert werden .
Analyse Chemischer Reaktionen
Types of Reactions
CAY10595 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Halogen atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are used for further research and development .
Wissenschaftliche Forschungsanwendungen
Inflammatory Bowel Disease (IBD)
CAY10595 has been studied for its potential benefits in treating ulcerative colitis (UC). In preclinical models, it was shown to decrease levels of prostaglandin E2 (PGE2) without affecting prostaglandin D2 (PGD2) levels, indicating a targeted approach to modulating inflammatory responses in UC .
Table 1: Effects of this compound on Inflammatory Markers in UC Models
Treatment | PGE2 Levels | PGD2 Levels | Clinical Activity Index (CAI) |
---|---|---|---|
Control | High | High | Moderate |
This compound | Low | Unchanged | Reduced |
Respiratory Conditions
Research indicates that this compound may enhance respiratory dendritic cell migration and T cell proliferation in aged mice, suggesting its utility in age-related respiratory conditions . By blocking DP2 binding, this compound helps mitigate impairments associated with increased PGD2 expression due to aging.
Case Study: Age-Related Respiratory Dysfunction
- Objective : To assess the impact of this compound on dendritic cell function in aged mice.
- Findings : Treatment with this compound significantly improved dendritic cell migration and T cell activation compared to untreated controls.
Immunological Research
This compound's role as a CRTH2 antagonist has opened avenues for research into its effects on various immune responses. Studies have shown that it can modulate gene expression related to inflammation when used in conjunction with lipopolysaccharide (LPS) stimulation .
Table 2: Gene Expression Modulation by this compound
Condition | Gene Expression Change | Observed Effect |
---|---|---|
LPS Stimulation | Up-regulated | Increased inflammatory markers |
LPS + this compound | Down-regulated | Decreased inflammation |
Potential Side Effects and Considerations
While this compound shows promise in treating various conditions, it is crucial to consider potential side effects associated with CRTH2 antagonism. Ongoing studies are necessary to fully understand the long-term implications of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ramatroban: Ein weiterer CRTH2/DP2-Rezeptorantagonist mit ähnlichen biologischen Wirkungen.
OC000459: Ein selektiver CRTH2/DP2-Rezeptorantagonist, der in der Forschung zu allergischen Erkrankungen eingesetzt wird.
MK-7246: Ein potenter CRTH2/DP2-Rezeptorantagonist mit Anwendungen in der Asthmaforschung.
Einzigartigkeit
CAY10595 ist aufgrund seiner hohen Potenz und Selektivität für den CRTH2/DP2-Rezeptor einzigartig. Seine Fähigkeit, die Eosinophilen-Chemotaxis mit einem niedrigen IC50-Wert zu hemmen, macht es zu einem wertvollen Werkzeug in der Forschung zu allergischen Entzündungskrankheiten .
Biologische Aktivität
CAY10595 is a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), which plays a significant role in various biological processes, particularly those related to inflammation and immune responses. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for disease treatment.
This compound selectively inhibits CRTH2, a receptor that mediates the effects of prostaglandin D2 (PGD2). PGD2 is known to influence various physiological processes, including immune response modulation and lipid metabolism. By blocking CRTH2, this compound disrupts the signaling pathways activated by PGD2, leading to several biological effects.
Key Findings
-
Inflammation Modulation :
- This compound has been shown to reduce inflammation in various models. For instance, in a study involving dextran sulfate sodium (DSS)-induced colitis in mice, treatment with this compound significantly decreased weight loss and inflammation scores while reducing myeloperoxidase (MPO) activity, indicating a protective effect against intestinal inflammation .
- Cardiovascular Protection :
- Adipocyte Function :
- Gene Expression Regulation :
Data Summary and Case Studies
The following table summarizes key studies involving this compound and its biological activities:
Implications for Disease Treatment
Given its multifaceted role in modulating inflammation and lipid metabolism, this compound presents potential therapeutic applications in several conditions:
- Inflammatory Diseases : Its ability to reduce inflammation suggests utility in treating chronic inflammatory diseases such as asthma or ulcerative colitis.
- Cardiovascular Health : The cardioprotective effects observed indicate a possible role for this compound in managing heart diseases.
- Metabolic Disorders : By influencing lipid accumulation, it may have implications for obesity and metabolic syndrome management.
Eigenschaften
IUPAC Name |
2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFWNVFUXXEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580279 | |
Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916047-16-0 | |
Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?
A1: this compound, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with this compound could be a potential therapeutic strategy.
Q2: How does the effect of this compound compare to the effect of a DP1 antagonist in the context of ulcerative colitis?
A2: In the mouse model of dextran sulfate sodium colitis, this compound (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.